

Prexasertib Dimesylate In Vitro Assay: Application Notes and Protocols

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Compound of Interest

Compound Name: *Prexasertib dimesylate*

Cat. No.: *B2400460*

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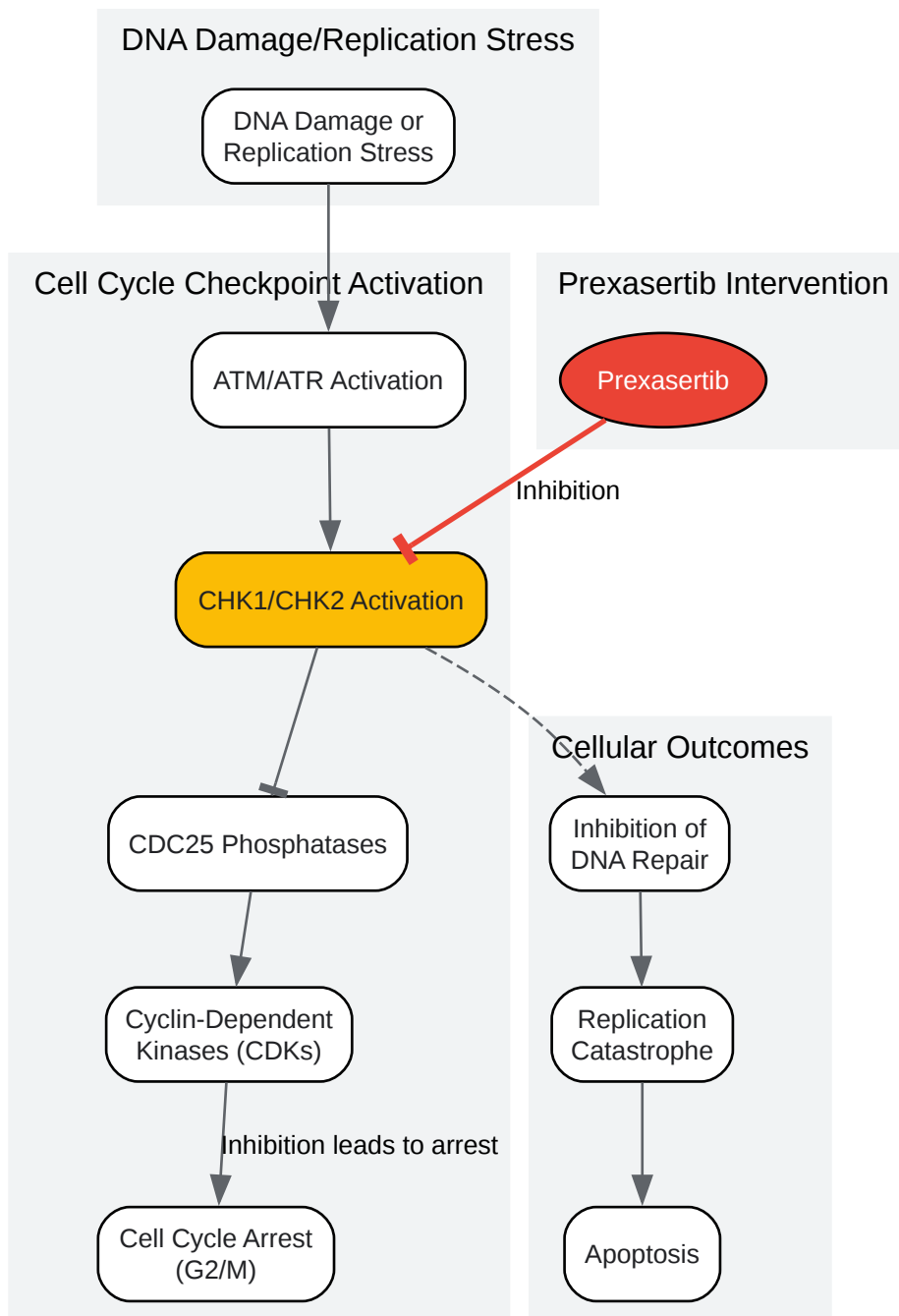
Abstract

Prexasertib dimesylate (LY2606368) is a potent and selective ATP-competitive inhibitor of the serine/threonine checkpoint kinases 1 and 2 (CHK1 and CHK2).^{[1][2][3]} As a key regulator of the DNA damage response (DDR), CHK1 inhibition by Prexasertib leads to the abrogation of cell cycle checkpoints, resulting in DNA double-strand breaks and ultimately apoptosis in cancer cells.^[1] This document provides detailed protocols for in vitro assays to evaluate the efficacy of **Prexasertib dimesylate**, including cell viability and DNA damage assays, along with its mechanism of action.

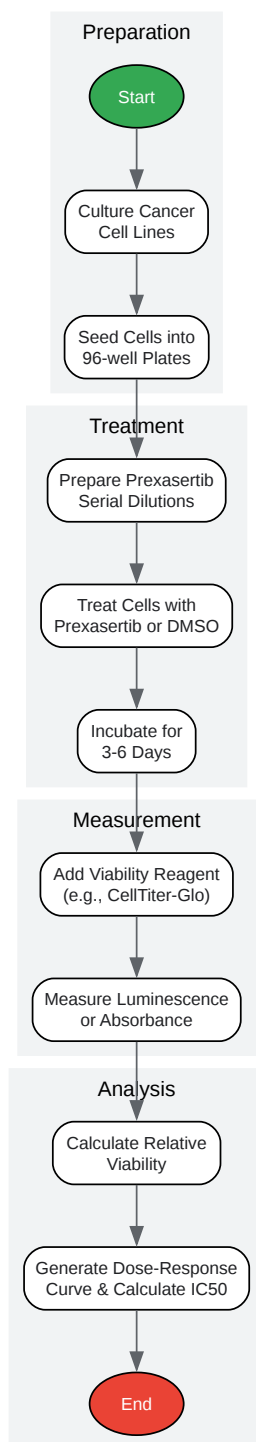
Mechanism of Action

Prexasertib primarily targets CHK1 (K_i of 0.9 nM) and to a lesser extent CHK2 (IC₅₀ of 8 nM).^{[4][5]} In response to DNA damage or replication stress, CHK1 is activated and phosphorylates downstream targets, such as CDC25 phosphatases, to induce cell cycle arrest and allow for DNA repair.^[3] By inhibiting CHK1, Prexasertib prevents this repair process, leading to an accumulation of DNA damage, replication catastrophe, and subsequent cancer cell death.^[6] This mechanism makes it a promising therapeutic agent, particularly in cancers with high levels of replication stress or defects in other DNA repair pathways.

Prexasertib (CHK1/2 Inhibitor) Signaling Pathway



General Workflow for In Vitro Cell Viability Assay

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References

- 1. Prexasertib - Wikipedia [en.wikipedia.org]
- 2. Prexasertib, a cell cycle checkpoint kinases 1 and 2 inhibitor, increases in vitro toxicity of PARP inhibition by preventing Rad51 foci formation in BRCA wild type high-grade serous ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prexasertib, a cell cycle checkpoint kinase 1 and 2 inhibitor, in BRCA wild-type recurrent high-grade serous ovarian cancer: a first in class, proof-of-concept, single arm phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aacrjournals.org [aacrjournals.org]
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